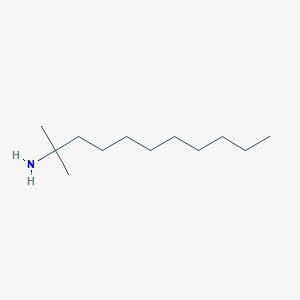
2-methylundecan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylundecan-2-amine is an organic compound belonging to the class of amines It is characterized by a long carbon chain with an amine group attached to the second carbon atom, along with a methyl group
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing this compound involves the nucleophilic substitution of a halogenated precursor with ammonia or an amine. For instance, 2-bromo-2-methylundecane can be reacted with ammonia to yield the desired amine.
Reductive Amination: Another method involves the reductive amination of 2-methylundecanal.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions ensures consistent production quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Nitriles, oxides.
Reduction: Secondary and tertiary amines.
Substitution: Amides, alkylated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-methylundecan-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Methylundecanal: A related compound with an aldehyde group instead of an amine group.
2-Methylundecane: A hydrocarbon with a similar carbon chain but lacking the amine functionality.
Comparison:
2-Methylundecanal: While both compounds share a similar carbon backbone, 2-Methylundecanal is more reactive due to the presence of the aldehyde group, making it suitable for different types of chemical reactions.
2-Methylundecane: This compound is less reactive compared to 2-methylundecan-2-amine, as it lacks functional groups that can participate in typical organic reactions.
Eigenschaften
CAS-Nummer |
110-10-1 |
|---|---|
Molekularformel |
C12H27N |
Molekulargewicht |
185.35 g/mol |
IUPAC-Name |
2-methylundecan-2-amine |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12(2,3)13/h4-11,13H2,1-3H3 |
InChI-Schlüssel |
WXBXQUFGRJEKPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)(C)N |
Kanonische SMILES |
CCCCCCCCCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















